7-bromo-4-chloro-2,3-dihydro-1H-indole
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Overview
Description
7-bromo-4-chloro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and chlorine substitutions, is of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 2,3-dihydro-1H-indole with bromine and chlorine under controlled conditions to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-chloro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
7-bromo-4-chloro-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
7-bromo-4-chloro-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrClN |
---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
7-bromo-4-chloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2 |
InChI Key |
PTGPMWXVDPLIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Cl)Br |
Origin of Product |
United States |
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